4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile
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Overview
Description
4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile is a heterocyclic compound with a fused imidazo-pyridine core and a benzonitrile group. This compound is known for its diverse applications in organic synthesis and pharmaceutical chemistry due to its unique structural properties .
Mechanism of Action
Target of Action
4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile has been identified as a potential covalent anticancer agent . The primary target of this compound is the KRAS G12C protein , a key player in various cancers. Inhibition of this protein can lead to the suppression of cancer cell growth and proliferation .
Mode of Action
The compound interacts with its target, KRAS G12C, through a covalent bond . This interaction results in the inhibition of the protein’s function, thereby preventing the downstream signaling pathways that promote cancer cell growth .
Biochemical Pathways
The inhibition of KRAS G12C affects multiple downstream pathways involved in cell proliferation, survival, and differentiation . The exact biochemical pathways affected by this compound are still under investigation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cancer cell growth and proliferation . By targeting and inhibiting KRAS G12C, the compound disrupts the signaling pathways that cancer cells rely on for growth and survival .
Biochemical Analysis
Biochemical Properties
It is known that imidazopyridine derivatives, to which this compound belongs, have been found to interact with various enzymes and proteins
Cellular Effects
Some studies suggest that imidazopyridine derivatives may have anti-cancer properties . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazopyridine derivatives can bind and inhibit certain proteins, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that imidazopyridine derivatives can undergo various reactions under different conditions .
Dosage Effects in Animal Models
Some imidazopyridine derivatives have been found to possess high potency and selectivity on certain enzymes when tested in mice .
Metabolic Pathways
Imidazopyridine derivatives are known to be involved in various chemical reactions .
Transport and Distribution
Imidazopyridine derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Imidazopyridine derivatives are known to be involved in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with benzaldehyde derivatives under acidic conditions, followed by cyclization to form the imidazo-pyridine core .
Industrial Production Methods: Industrial production often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of metal-free catalysts and environmentally benign solvents, making it a more sustainable approach .
Chemical Reactions Analysis
Types of Reactions: 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically with reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of optoelectronic devices and sensors.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares the imidazo-pyridine core but lacks the benzonitrile group.
Benzo[4,5]imidazo[1,2-a]pyridine: Contains a similar fused ring structure but with different substituents.
Imidazo[1,2-a]pyrimidine: Similar core structure with a pyrimidine ring instead of a pyridine ring.
Uniqueness: 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile is unique due to its combination of the imidazo-pyridine core and the benzonitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-imidazo[1,2-a]pyridin-2-ylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c15-9-11-4-6-12(7-5-11)13-10-17-8-2-1-3-14(17)16-13/h1-8,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFAADBAQQYFIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356281 |
Source
|
Record name | 4-imidazo[1,2-a]pyridin-2-ylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55843-91-9 |
Source
|
Record name | 4-imidazo[1,2-a]pyridin-2-ylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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